Azelaic acid-d14

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

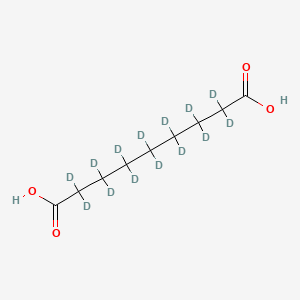

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecadeuteriononanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h1-7H2,(H,10,11)(H,12,13)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJRBEYXGGNYIS-ODSOAMBASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Azelaic Acid-d14

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelaic acid-d14 is the deuterated form of azelaic acid, a naturally occurring nine-carbon dicarboxylic acid. In this compound, the fourteen hydrogen atoms on the carbon backbone have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various research applications, particularly as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1] Deuteration can also subtly influence the pharmacokinetic and metabolic profiles of drugs, a subject of growing interest in pharmaceutical development.[1] This guide provides a comprehensive overview of the known chemical properties of this compound, alongside the well-documented properties of its non-deuterated counterpart for comparative purposes. It also details relevant experimental protocols and biological mechanisms of action.

Chemical and Physical Properties

Quantitative data for this compound is primarily limited to its molecular formula, molecular weight, and purity, as provided by commercial suppliers. The physicochemical properties are expected to be very similar to those of unlabeled azelaic acid.

This compound

| Property | Value | Source(s) |

| Chemical Name | Nonanedioic-d14 acid | [2] |

| Synonyms | This compound, Deuterated azelaic acid | [3] |

| CAS Number | 119176-67-9 | [2][3][4] |

| Molecular Formula | C₉H₂D₁₄O₄ | [2][3][4] |

| Molecular Weight | 202.31 g/mol | [2][4] |

| Physical Form | Solid, White to yellow powder | [2] |

| Purity | ≥95% to 99.86% | [2][3][4] |

| Isotopic Enrichment | ~98% Deuterium | [3] |

| Storage Conditions | Powder: -20°C (up to 3 years), 4°C (up to 2 years). In solvent: -80°C (up to 6 months), -20°C (up to 1 month) | [1][2] |

Azelaic Acid (Non-deuterated)

The following table summarizes the well-documented properties of non-deuterated azelaic acid (CAS: 123-99-9), which serve as a close proxy for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₆O₄ | [5][6] |

| Molecular Weight | 188.22 g/mol | [5][6] |

| Melting Point | 109-111 °C | [6] |

| Boiling Point | 286 °C at 100 mmHg | [6] |

| Density | 1.443 g/mL | [6] |

| Solubility in Water | 2.14 g/L | [6] |

| Solubility in Organic Solvents | Soluble in ethanol, DMSO, and dimethylformamide (~10 mg/mL). Sparingly soluble in acetone, chloroform, and diethyl ether. | [7][8] |

| Acidity (pKa) | pKa1: 4.55, pKa2: 5.5 | [6][7] |

| Appearance | White crystalline powder/solid | [6][7] |

| Flash Point | 210 °C (closed cup) | [5] |

| LogP | 1.8863 | [4] |

| Topological Polar Surface Area | 74.6 Ų | [4] |

Experimental Protocols

The characterization of azelaic acid and its deuterated analogue involves standard analytical techniques for dicarboxylic acids. Below are detailed methodologies for key experiments.

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

A common method for assessing the purity of azelaic acid is Reverse-Phase HPLC (RP-HPLC).

-

Instrumentation : A standard HPLC system equipped with a UV detector, a C18 column (e.g., Kromasil 100-5C18, 250 x 4.6 mm, 5 µm particle size), and an autosampler.

-

Mobile Phase : An isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. A typical composition is 75 volumes of sodium dihydrogen orthophosphate (50 mM, pH adjusted to 3.5) and 25 volumes of acetonitrile.

-

Flow Rate : 1.2 mL/min.

-

Detection : UV detection at a low wavelength, typically around 210 nm, as azelaic acid lacks a strong chromophore.

-

Sample Preparation : A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). This is then diluted to a working concentration with the mobile phase.

-

Analysis : The sample is injected into the HPLC system. The purity is determined by calculating the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Structural Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of this compound.

-

Instrumentation : A mass spectrometer, which can be coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Sample Preparation for GC-MS : Derivatization is often required to increase the volatility of azelaic acid. This can be achieved by esterification, for example, by heating with BF₃-methanol. The resulting methyl ester is then extracted into an organic solvent like hexane.

-

GC-MS Conditions :

-

Column : A suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Carrier Gas : Helium.

-

Temperature Program : An oven temperature program is used to separate the analyte from any impurities, for instance, starting at a lower temperature and ramping up to a higher temperature.

-

Ionization : Electron Ionization (EI) is commonly used.

-

-

Analysis : The mass spectrum will show a molecular ion peak corresponding to the deuterated methyl ester of azelaic acid. The fragmentation pattern can also be used for structural confirmation. The isotopic distribution of the molecular ion cluster will confirm the level of deuterium incorporation. For this compound, the molecular weight of 202.31 is consistent with the deuterated structure.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

While ¹H NMR is used to confirm the absence of protons on the carbon backbone, ¹³C NMR and Deuterium (²H) NMR can provide structural information.

-

Instrumentation : A high-field NMR spectrometer.

-

Sample Preparation : The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).

-

¹H NMR Analysis : The spectrum should be largely devoid of signals in the aliphatic region, confirming the high level of deuteration. Any residual proton signals can be used to quantify the isotopic purity.

-

¹³C NMR Analysis : The spectrum will show signals for the nine carbon atoms, with their chemical shifts being slightly affected by the deuterium substitution compared to unlabeled azelaic acid.

-

²H NMR Analysis : This directly observes the deuterium nuclei, providing information about the deuterium distribution within the molecule.

Biological Mechanisms and Signaling Pathways

Azelaic acid exhibits a range of biological activities, making it effective in the treatment of skin conditions like acne and rosacea. Its mechanisms of action are multifaceted and involve the modulation of several signaling pathways.

Anti-inflammatory and Antioxidant Effects

Azelaic acid exerts anti-inflammatory effects by interfering with the NF-κB and MAPK signaling pathways. It can also activate peroxisome proliferator-activated receptor gamma (PPARγ), which further suppresses inflammatory responses. Additionally, it acts as an antioxidant by scavenging reactive oxygen species (ROS).

Antimicrobial and Anti-keratinizing Effects in Acne

In the context of acne, azelaic acid demonstrates bacteriostatic activity against Propionibacterium acnes. It is thought to inhibit bacterial protein synthesis. Furthermore, it normalizes the keratinization process in the hair follicle by reducing the proliferation of keratinocytes, which helps to prevent the formation of comedones.

Inhibition of Hyperpigmentation

Azelaic acid is also used to treat hyperpigmentation disorders. It acts as a competitive inhibitor of tyrosinase, a key enzyme in the melanin synthesis pathway. This leads to a reduction in melanin production.

Safety Information

The safety profile of this compound is expected to be similar to that of azelaic acid. Based on the safety data sheets for azelaic acid, the following hazards are identified:

-

Hazard Codes : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Signal Word : Warning.

-

Precautionary Statements : Users should wear appropriate personal protective equipment, including gloves, eye protection, and respiratory protection if dust is generated. Avoid ingestion and inhalation, and wash hands thoroughly after handling.

Conclusion

This compound is a stable, isotopically labeled compound that serves as an essential tool for researchers in various fields, from analytical chemistry to drug metabolism studies. While specific physicochemical data for the deuterated form is limited, the properties of its non-deuterated analogue provide a reliable reference. The well-documented biological activities of azelaic acid, including its anti-inflammatory, antimicrobial, and anti-pigmentary effects, are rooted in its ability to modulate key cellular signaling pathways. This guide provides a foundational understanding of the chemical properties and biological significance of this compound for professionals in research and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound | FB Reagents [fbreagents.com]

- 4. chemscene.com [chemscene.com]

- 5. Azelaic Acid | C9H16O4 | CID 2266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Azelaic acid - Wikipedia [en.wikipedia.org]

- 7. Chemical Structure and Physical Properties of Azelaic Acid Lyphar Provide Top Quality [biolyphar.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

Synthesis and purification of Azelaic acid-d14.

An in-depth technical guide on the synthesis and purification of Azelaic acid-d14, designed for researchers, scientists, and drug development professionals.

Introduction

This compound is the deuterated form of azelaic acid, a naturally occurring saturated dicarboxylic acid.[1][2] Due to the presence of deuterium, it serves as a valuable tool in various scientific applications, including as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[3] Its use is also significant in drug metabolism studies utilizing isotopic labeling techniques.[1] This guide provides a detailed overview of the synthesis and purification of this compound.

Synthesis of this compound

A convenient method for producing gram quantities of deuterated [D14]azelaic acid involves the use of metal-catalyzed hydrothermal H/D exchange reactions on the protonated form of azelaic acid.[4] This method has been shown to be effective for achieving high levels of deuteration.[4]

The general, non-deuterated form of azelaic acid can be produced through various methods, such as the oxidation of oleic acid.[5] Ozonolysis is a common industrial method, though alternatives using hydrogen peroxide are considered more environmentally friendly.[5]

Experimental Protocols

Synthesis of Deuterated [D14]Azelaic Acid

This protocol is based on a reported large-scale synthesis.[4]

-

Initial Deuteration:

-

Protonated azelaic acid is loaded into a reactor.

-

The reaction is carried out using a metal-catalyzed hydrothermal H/D exchange method.

-

After the initial reaction, the aqueous filtrate is acidified to a pH of 2 using 1 M HCl.

-

The resulting white solid (azelaic acid) is extracted from the aqueous solution using ethyl acetate (EtOAc) (3 x 100 mL).

-

The organic layers are combined and dried with anhydrous Na2SO4.

-

The solvent is removed under vacuum to yield the deuterated [D14]azelaic acid as a white solid. An initial deuteration of 92% D has been reported at this stage.[4]

-

-

Re-deuteration for Higher Purity:

-

The partially deuterated azelaic acid is reloaded into the reactor.

-

The same hydrothermal H/D exchange method is repeated with fresh reagents to increase the deuterium incorporation.[4]

-

Purification of Deuterated [D14]Azelaic Acid

-

Removal of By-products:

-

General Purification Techniques for Azelaic Acid:

Data Presentation

The following table summarizes the quantitative data from a reported synthesis of this compound.[4]

| Parameter | Value |

| Initial Deuterium Enrichment | 92% D |

| Final Deuterium Enrichment | 98.3% D |

| Final Yield | 74% |

| Purity | ≥ 98% |

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

General Production of Azelaic Acid

Caption: General synthesis routes for non-deuterated azelaic acid.

References

- 1. a2bchem.com [a2bchem.com]

- 2. Skincare products with high dosage of Azelaic Acid [cosmeticsbusiness.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apo.ansto.gov.au [apo.ansto.gov.au]

- 5. Essential Guide azelaic acid [azelaicacid.cld.bz]

- 6. US20030032825A1 - Method for purifying azelaic acid - Google Patents [patents.google.com]

Deuterated Azelaic Acid (Azelaic acid-d14): A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterated azelaic acid (Azelaic acid-d14) is a stable, isotopically labeled version of azelaic acid, a naturally occurring dicarboxylic acid with established therapeutic properties. This technical guide provides an in-depth overview of deuterated azelaic acid for research purposes. It covers its physicochemical properties, potential pharmacokinetic advantages, and known mechanisms of action of its non-deuterated counterpart. While specific experimental data on this compound is limited in publicly available literature, this guide offers generalized experimental protocols and discusses the potential applications of this deuterated compound in drug development and mechanistic studies. The substitution of hydrogen with deuterium can offer significant advantages in terms of metabolic stability and pharmacokinetic profile, making this compound a valuable tool for researchers.

Introduction to Deuterated Azelaic Acid

Azelaic acid is a nine-carbon dicarboxylic acid naturally found in grains like wheat, rye, and barley.[1] It is also produced by the yeast Malassezia furfur, which is a normal component of human skin flora. Azelaic acid exhibits a range of biological activities, including anti-inflammatory, antimicrobial, and anti-keratinizing properties, making it an effective treatment for skin conditions such as acne vulgaris and rosacea.[2]

Deuteration, the process of replacing hydrogen atoms with their heavier isotope, deuterium, is a strategy employed in drug development to improve the pharmacokinetic properties of a molecule.[3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of these bonds. This "kinetic isotope effect" can lead to a longer drug half-life, increased systemic exposure, and potentially a reduced dosing frequency.[3] this compound is a deuterated form of azelaic acid where all 14 non-exchangeable hydrogen atoms have been replaced with deuterium.

Physicochemical Properties

A summary of the key physicochemical properties of azelaic acid and its deuterated form, this compound, is presented in Table 1.

| Property | Azelaic Acid | This compound |

| Synonyms | Nonanedioic acid, 1,7-Heptanedicarboxylic acid | Nonanedioic acid-d14, 1,9-Nonanedioic acid-d14 |

| Molecular Formula | C₉H₁₆O₄ | C₉H₂D₁₄O₄ |

| Molecular Weight | 188.22 g/mol [2] | 202.3 g/mol [4] |

| CAS Number | 123-99-9[3] | 119176-67-9[4] |

| Appearance | White crystalline powder[3] | Solid[4] |

| Water Solubility | ~2.4 g/L at 20 °C[3] | Not specified, expected to be similar to azelaic acid |

| pKa1 | 4.55[3] | Not specified, expected to be similar to azelaic acid |

| pKa2 | 5.50[3] | Not specified, expected to be similar to azelaic acid |

| Log P | ~1.22[3] | Not specified, expected to be similar to azelaic acid |

| Deuterium Enrichment | N/A | ≥98%[4] |

| Purity | ≥98% (typical) | ≥98%[4] |

| Storage | Room temperature | -20°C for long-term storage[4] |

| Stability | Stable for ≥ 5 years under proper storage[4] | Stable for ≥ 5 years under proper storage[4] |

Mechanism of Action of Azelaic Acid

The therapeutic effects of azelaic acid are attributed to its multifactorial mechanism of action, which includes anti-inflammatory, antimicrobial, and anti-keratinizing effects. The primary molecular targets and signaling pathways are detailed below.

Enzyme Inhibition

Azelaic acid is known to be a competitive inhibitor of several enzymes, which is central to its therapeutic efficacy.

-

Tyrosinase: Azelaic acid inhibits tyrosinase, a key enzyme in the synthesis of melanin.[5] This inhibitory action is responsible for its use in treating hyperpigmentation disorders.

-

Thioredoxin Reductase: Azelaic acid is a reversible and competitive inhibitor of thioredoxin reductase.[6][7] This enzyme is crucial for regulating cellular redox balance and is involved in DNA synthesis and cell proliferation.[8] Inhibition of this enzyme may contribute to the anti-proliferative and cytotoxic effects of azelaic acid on abnormal cells.

A summary of the known inhibition constants (Ki) for azelaic acid is provided in Table 2.

| Enzyme | Inhibition Type | Ki Value |

| Tyrosinase | Competitive | 2.73 x 10⁻³ M[8] |

| Thioredoxin Reductase | Competitive | 1.25 x 10⁻⁵ M[8] |

Signaling Pathways

The inhibitory actions of azelaic acid impact several cellular pathways.

Caption: Mechanism of action of Azelaic Acid.

Pharmacokinetics and the Deuterium Isotope Effect

While specific pharmacokinetic data for this compound is not currently available in the public domain, the principles of the kinetic isotope effect suggest potential advantages over the non-deuterated form. The metabolism of azelaic acid involves β-oxidation.[9] Deuteration at the sites of metabolic oxidation can slow down this process, leading to:

-

Increased Half-Life: A slower rate of metabolism would result in a longer plasma half-life.

-

Enhanced Bioavailability: Reduced first-pass metabolism could lead to higher systemic exposure after administration.

-

Reduced Metabolite-Related Toxicity: A decrease in the formation of metabolites could potentially lead to a better safety profile.

Further research is required to quantify these potential benefits for this compound.

Experimental Protocols (Generalized)

The following are generalized protocols that can be adapted for research involving deuterated azelaic acid.

Synthesis of Deuterated Dicarboxylic Acids (General Protocol)

Materials:

-

Appropriate malonic acid precursor

-

Deuterium oxide (D₂O)

-

Standard laboratory glassware and heating apparatus

Procedure:

-

Dissolve the malonic acid derivative in D₂O.

-

Heat the mixture to facilitate H/D exchange at the α-positions and subsequent decarboxylation. The optimal temperature and reaction time will depend on the specific substrate.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., NMR spectroscopy).

-

Upon completion, the α-deuterated carboxylic acid can be isolated. Purification may not be necessary, but can be performed if required.[10]

Caption: General synthesis workflow for α-deuterated carboxylic acids.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol can be used to assess the cytotoxic effects of this compound on cell lines.

Materials:

-

Target cell line (e.g., human dermal fibroblasts, melanoma cells)

-

Cell culture medium and supplements

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle controls.

-

Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Caption: Workflow for an in vitro cytotoxicity assay.

Quantitative Data Summary

The following tables summarize the available quantitative data for azelaic acid.

Table 2: Enzyme Inhibition Data for Azelaic Acid

| Enzyme | Inhibition Type | Ki Value | Reference |

| Tyrosinase | Competitive | 2.73 x 10⁻³ M | [8] |

| Thioredoxin Reductase | Competitive | 1.25 x 10⁻⁵ M | [8] |

Table 3: In Vitro Biological Activity of Azelaic Acid

| Assay | Cell Line/Organism | Endpoint | Value | Reference |

| Microbial Protein Synthesis Inhibition | Propionibacterium acnes | IC50 | 313 µM | [11] |

| Cytotoxicity | Normal Fibroblast Cell Line (3T3) | IC50 | 85.28 µg/mL | Not found in search results |

Conclusion

Deuterated azelaic acid (this compound) represents a promising tool for researchers in dermatology, pharmacology, and drug development. The potential for an improved pharmacokinetic profile due to the kinetic isotope effect makes it an attractive candidate for further investigation. While specific experimental data on this compound is currently scarce, the extensive knowledge of its non-deuterated counterpart provides a strong foundation for future studies. The generalized protocols and mechanistic information provided in this guide are intended to facilitate the design of new experiments to unlock the full potential of this deuterated compound. Further research is warranted to establish a direct comparison of the pharmacokinetic and pharmacodynamic properties of deuterated and non-deuterated azelaic acid.

References

- 1. AZELAIC ACID: PHARMACOKINETIC AND PHARMACODYNAMIC PROPERTIES AND ITS THERAPEUTIC ROLE IN HYPERPIGMENTARY DISORDERS AND ACNE | Semantic Scholar [semanticscholar.org]

- 2. Azelaic Acid: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comprehensive Review of Azelaic Acid Pharmacological Properties, Clinical Applications, and Innovative Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | FB Reagents [fbreagents.com]

- 5. Azelaic acid--biochemistry and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Azelaic acid as a competitive inhibitor of thioredoxin reductase in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.st [2024.sci-hub.st]

- 8. A possible mechanism of action for azelaic acid in the human epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1,9-Nonanedioic-D14 acid | C9H16O4 | CID 72735488 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity Azelaic Acid-d14 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of high-purity deuterated Azelaic acid (Azelaic acid-d14), a critical internal standard for quantitative analysis in biomedical and pharmaceutical research. Accurate quantification of Azelaic acid, a dicarboxylic acid with known anti-inflammatory, antibacterial, and tyrosinase-inhibiting properties, is crucial for understanding its pharmacokinetics, metabolism, and efficacy in various therapeutic areas, including dermatology. The use of a stable isotope-labeled internal standard like this compound is the gold standard for mass spectrometry-based quantification, correcting for sample loss during preparation and variations in instrument response.

Commercial Suppliers and Specifications

High-purity this compound is available from several specialized chemical suppliers. The selection of a supplier should be based on criteria such as chemical purity, isotopic enrichment, and the availability of comprehensive analytical documentation. Below is a comparative summary of offerings from prominent vendors.

| Supplier | Catalog Number | Purity | Isotopic Enrichment | Formula | Molecular Weight ( g/mol ) | CAS Number |

| FB Reagents | - | ≥ 98% | 98 atom % D[1] | C₉H₂D₁₄O₄[1] | 202.3[1] | 119176-67-9[1] |

| Cayman Chemical | 17937 | ≥ 98% | Not Specified | C₉H₂D₁₄O₄ | 202.3 | 119176-67-9 |

| Santa Cruz Biotechnology | sc-221260 | Not Specified | Not Specified | C₉H₂D₁₄O₄ | 202.31 | 119176-67-9 |

| Toronto Research Chemicals | A941217 | Not Specified | Not Specified | C₉H₂D₁₄O₄ | 202.31 | 119176-67-9 |

Experimental Protocol: Quantification of Azelaic Acid in Human Plasma by GC-MS

The following is a representative protocol for the extraction, derivatization, and analysis of Azelaic acid from human plasma using this compound as an internal standard. This method is adapted from established procedures for dicarboxylic acid analysis.[2][3]

1. Materials and Reagents:

-

Human plasma (collected in EDTA tubes)

-

This compound (internal standard)

-

Methanol (HPLC grade)

-

Methyl-tert-butyl ether (MTBE)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Hydrochloric acid (HCl)

-

Nitrogen gas (high purity)

-

Glass centrifuge tubes

2. Sample Preparation and Extraction:

-

Thaw frozen plasma samples on ice.

-

To a 1.5 mL glass centrifuge tube, add 100 µL of plasma.

-

Spike the plasma sample with a known concentration of this compound solution (e.g., 10 µL of a 10 µg/mL solution in methanol).

-

Acidify the sample by adding 10 µL of 1M HCl to protonate the carboxylic acids.

-

Add 1 mL of MTBE to the tube.

-

Vortex vigorously for 2 minutes to extract the lipids and dicarboxylic acids.

-

Centrifuge at 3000 x g for 10 minutes at 4°C.

-

Carefully transfer the upper organic layer (MTBE) to a new clean glass tube.

-

Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at 40°C.

3. Derivatization:

-

To the dried extract, add 50 µL of BSTFA + 1% TMCS.

-

Cap the tube tightly and heat at 70°C for 60 minutes to convert the dicarboxylic acids into their volatile trimethylsilyl (TMS) esters.

-

Cool the sample to room temperature before analysis.

4. GC-MS Analysis:

-

Gas Chromatograph: Agilent GC or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

-

Injector: Splitless mode, 270°C.

-

Oven Program: Initial temperature of 120°C for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Mass Spectrometer: Quadrupole MS operated in Selected Ion Monitoring (SIM) mode.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Monitored Ions (m/z):

-

Azelaic acid (di-TMS ester): Monitor characteristic ions (e.g., fragments corresponding to the derivatized molecule).

-

This compound (di-TMS ester): Monitor the corresponding mass-shifted ions for the deuterated internal standard.

-

5. Quantification:

-

Generate a calibration curve by preparing standards of unlabeled Azelaic acid at various concentrations, each spiked with the same fixed concentration of this compound.

-

Process the standards using the same extraction and derivatization protocol as the plasma samples.

-

Calculate the peak area ratio of the analyte to the internal standard for each standard and sample.

-

Plot the peak area ratio against the concentration of the standards to create a linear regression curve.

-

Determine the concentration of Azelaic acid in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualized Workflow

The following diagram illustrates the key steps in the quantitative analysis of Azelaic acid using a deuterated internal standard.

This technical guide provides a foundational understanding for researchers planning to quantify Azelaic acid. The use of high-purity deuterated standards from a reliable supplier is paramount for achieving accurate and reproducible results, which are essential for advancing drug development and clinical research.

References

- 1. This compound | FB Reagents [fbreagents.com]

- 2. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of a gas chromatography method for azelaic acid determination in selected biological samples - PMC [pmc.ncbi.nlm.nih.gov]

Azelaic Acid-d14: A Technical Guide for Researchers

Introduction

Azelaic acid-d14 is a deuterated form of azelaic acid, a naturally occurring saturated dicarboxylic acid. In research, particularly in pharmacology and metabolomics, deuterated standards are invaluable tools for enhancing the accuracy and reliability of quantitative analyses. This technical guide provides an in-depth overview of the molecular properties of this compound, a representative experimental protocol for its use as an internal standard, and an illustration of the biological signaling pathway of its non-deuterated counterpart. This document is intended for researchers, scientists, and drug development professionals.

Core Data Presentation

The fundamental quantitative data for this compound are summarized in the table below.

| Property | Value | Citations |

| Molecular Formula | C₉H₂D₁₄O₄ | |

| Molecular Weight | 202.31 g/mol | |

| CAS Number | 119176-67-9 | |

| Appearance | Solid | |

| Purity | ≥98% | |

| Storage Temperature | 4°C |

Experimental Protocols

Representative Protocol: Quantification of Azelaic Acid in Human Plasma by LC-MS/MS using this compound as an Internal Standard

Deuterated compounds like this compound are frequently employed as internal standards in mass spectrometry-based quantification to correct for variations during sample preparation and analysis. What follows is a representative, detailed methodology for the quantification of azelaic acid in a biological matrix.

1. Materials and Reagents

-

Azelaic acid standard

-

This compound (internal standard)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Human plasma (blank)

-

Water (HPLC grade)

2. Standard and Internal Standard Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of azelaic acid and this compound in methanol.

-

Working Standard Solutions: Create a series of working standard solutions of azelaic acid by serially diluting the primary stock solution with a methanol/water mixture.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration for spiking into samples.

3. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma, add a precise volume of the this compound internal standard spiking solution.

-

Vortex the samples briefly to ensure thorough mixing.

-

Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 150 µL of the mobile phase.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

-

Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A suitable gradient to achieve separation of azelaic acid from matrix components.

-

Mass Spectrometer: A tandem mass spectrometer operating in negative ion mode.

-

Ionization Source: Electrospray ionization (ESI).

-

Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for both azelaic acid and this compound.

5. Data Analysis

-

Calibration Curve Construction: Plot the peak area ratio of azelaic acid to this compound against the known concentrations of the calibrators. Perform a linear regression to generate a calibration curve.

-

Quantification of Unknowns: Determine the concentration of azelaic acid in the unknown samples by interpolating their peak area ratios onto the calibration curve.

Mandatory Visualization

Signaling Pathway

The non-deuterated form, azelaic acid, plays a crucial role as a signaling molecule in the plant defense mechanism known as Systemic Acquired Resistance (SAR).[1][2] The following diagram illustrates the key components and their interactions in this pathway.

Experimental Workflow

The following diagram outlines the logical flow of the quantitative analysis described in the experimental protocol.

References

In-Depth Technical Guide to Isotopic Enrichment and Purity of Azelaic Acid-d14

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment and purity of Azelaic acid-d14 (Nonanedioic acid-d14). It is designed to be a valuable resource for researchers and professionals in drug development and other scientific fields who utilize deuterated compounds. This document details the analytical methodologies for determining these critical quality attributes, presents typical quantitative data, and outlines detailed experimental protocols.

Introduction to this compound

This compound is a deuterated form of azelaic acid, a naturally occurring dicarboxylic acid. In this compound, all fourteen non-exchangeable hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various research applications, including:

-

Metabolic studies: Tracing the metabolic fate of azelaic acid in biological systems.

-

Pharmacokinetic studies: Differentiating the administered drug from its endogenous counterpart.

-

Internal standard: Serving as an ideal internal standard for quantitative analysis of unlabeled azelaic acid by mass spectrometry, due to its similar chemical properties and distinct mass.

The utility of this compound in these applications is critically dependent on its isotopic enrichment and chemical purity. High isotopic enrichment ensures a strong and distinct signal for the labeled compound, while high chemical purity prevents interference from unlabeled azelaic acid or other impurities.

Quantitative Data on Isotopic Enrichment and Purity

The isotopic enrichment and chemical purity of commercially available this compound are typically high, ensuring its suitability for sensitive analytical applications. The following tables summarize representative quantitative data.

Table 1: Typical Specifications for this compound

| Parameter | Specification |

| Isotopic Enrichment | ≥ 98% (D) |

| Chemical Purity | ≥ 98% |

Data sourced from various commercial suppliers.

Table 2: Example Certificate of Analysis Data for a Specific Lot of this compound

| Analysis | Method | Result |

| Chemical Purity | HPLC | 99.86% |

| Isotopic Distribution | MS | |

| d14 (fully deuterated) | 85.88% | |

| d13 | 11.98% | |

| d12 | 1.57% | |

| d11 | 0.57% | |

| Overall Isotopic Enrichment | 98.80% |

This is an example and values may vary between different batches and suppliers.

Experimental Protocols for Analysis

The determination of isotopic enrichment and chemical purity of this compound relies on sophisticated analytical techniques. The primary methods employed are Mass Spectrometry (MS) for isotopic enrichment and Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) for chemical purity.

Determination of Isotopic Enrichment by Mass Spectrometry

Mass spectrometry is the definitive technique for determining the isotopic enrichment of deuterated compounds by analyzing the mass-to-charge ratio of the molecule and its isotopologues.

Methodology Workflow

Caption: Workflow for Isotopic Enrichment Determination by Mass Spectrometry.

Detailed Protocol:

-

Sample Preparation:

-

Accurately weigh a small amount of this compound.

-

Dissolve it in a high-purity solvent such as methanol to create a stock solution (e.g., 1 mg/mL).

-

Further dilute the stock solution with the same solvent to a final concentration suitable for the mass spectrometer (e.g., 1 µg/mL).

-

-

Mass Spectrometry Analysis (LC-MS):

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometer Conditions (Negative Ion Mode):

-

Ionization Source: Electrospray Ionization (ESI).

-

Scan Range: m/z 180-210.

-

Capillary Voltage: 3.0 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

Gas Flow: As per instrument recommendation.

-

-

-

Data Analysis and Calculation:

-

Identify the peak corresponding to the deprotonated molecule [M-H]⁻. For this compound, the theoretical m/z for the fully deuterated species is approximately 201.2.

-

Measure the integrated peak intensities for each isotopologue (from d0, the unlabeled form, to d14).

-

The isotopic enrichment (D%) is calculated using the following formula:

Isotopic Enrichment (D%) = [ (Sum of (Intensity of each deuterated isotopologue * Number of Deuterium atoms in that isotopologue)) / (14 * Sum of Intensities of all isotopologues) ] * 100

-

Determination of Chemical Purity by GC-MS

Due to the low volatility of dicarboxylic acids, a derivatization step is required before GC-MS analysis. Silylation is a common and effective method.[1]

Methodology Workflow

Caption: Workflow for Chemical Purity Determination by GC-MS.

Detailed Protocol:

-

Sample Preparation and Derivatization:

-

Accurately weigh approximately 1 mg of this compound into a vial.

-

Add 200 µL of pyridine and 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Seal the vial and heat at 70°C for 30 minutes.

-

Allow the sample to cool to room temperature before injection.

-

-

GC-MS Analysis:

-

GC Conditions:

-

Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector Temperature: 280°C.

-

Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injection Volume: 1 µL (split or splitless, depending on concentration).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 50-500.

-

-

-

Data Analysis:

-

Identify the peak corresponding to the di-trimethylsilyl (2TMS) derivative of this compound.

-

Identify any other peaks in the chromatogram.

-

Calculate the chemical purity by the area percent method:

Chemical Purity (%) = (Peak area of this compound derivative / Total peak area of all components) * 100

-

Purity Assessment by ¹H NMR

While ¹H NMR is not suitable for determining isotopic enrichment of a highly deuterated compound like this compound, it is an excellent tool for assessing chemical purity by detecting any proton-containing impurities.

Detailed Protocol:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in a deuterated solvent that does not have signals in the regions of interest (e.g., DMSO-d6 or Methanol-d4).

-

-

NMR Analysis:

-

Spectrometer: 400 MHz or higher.

-

Experiment: Standard 1D ¹H NMR.

-

Number of Scans: 16 or higher for good signal-to-noise ratio.

-

Relaxation Delay: 5 seconds to ensure full relaxation of signals for accurate integration.

-

-

Data Analysis:

-

Integrate the residual proton signals of this compound and the signals of any impurities.

-

The purity can be estimated by comparing the integrals of the impurity peaks to the residual solvent peak or a known internal standard.

-

Signaling Pathways and Applications

Azelaic acid is known to have anti-inflammatory and depigmenting effects. This compound can be used as a tracer to study these mechanisms without altering the biological activity of the parent molecule.

References

The Discovery and Natural Occurrence of Azelaic Acid: A Technical Guide

Introduction

Azelaic acid (AzA), a nine-carbon saturated dicarboxylic acid (nonanedioic acid), is a naturally occurring compound found in both the plant and animal kingdoms.[1][2][3] Industrially, it is produced through the ozonolysis of oleic acid.[1][4] In nature, it is found in various grains like wheat, rye, and barley and is also produced by the yeast Malassezia furfur, which is a common resident of human skin.[1][2][5] In humans, azelaic acid is an endogenous product of fatty acid metabolism.[6][7] This guide provides a comprehensive overview of the natural occurrence of azelaic acid in plants and humans, its biochemical pathways, and the analytical methods for its quantification.

Natural Occurrence and Biosynthesis in Plants

In the plant kingdom, azelaic acid is a key signaling molecule involved in systemic acquired resistance (SAR), a plant's defense mechanism against a wide range of pathogens.[1][8] It acts as a mobile distress signal, transported from the site of infection to distal parts of the plant to prime them for a more robust and rapid defense response upon subsequent attack.[1][9]

Biosynthesis: Azelaic acid is synthesized in plant plastids as a breakdown product of unsaturated C18 fatty acids, such as oleic acid and linolenic acid, through lipid peroxidation.[10][11][12] This process is initiated in response to both biotic and abiotic stresses, which lead to the generation of reactive oxygen species (ROS).[10][12] The double bond at the C9 position of these fatty acids is cleaved, yielding azelaic acid.[10]

Quantitative Data in Plants: The concentration of azelaic acid can vary significantly depending on the plant species, the specific tissue, and the extraction method employed.

| Plant Source | Sample Type | Extraction Method | Analytical Method | Azelaic Acid Concentration | Reference |

| Triticum durum (Wheat) | Whole Grains | Naviglio® Extractor (fluid extract) | HPLC-MS | 12.02 µg/g | [13][14][15] |

| Triticum durum (Wheat) | Whole Grains | Hydroalcoholic Maceration (70% EtOH, freeze-dried) | HPLC-MS | 8.86 µg/g | [13][14][15] |

| Triticum durum (Wheat) | Whole-Grain Flour | Water Maceration (fluid extract) | HPLC-MS | 9.04 µg/g | [13][14][15] |

| Triticum durum (Wheat) | Whole-Grain Flour | Hydroalcoholic Ultrasound (70% EtOH, freeze-dried) | HPLC-MS | 8.44 µg/g | [13][14][15] |

| Cereal Grains | Wheat, Rye, Barley | Not Specified | Not Specified | Naturally Occurring | [1][2][5] |

Plant Signaling Pathway

Azelaic acid plays a crucial role in priming plant defenses. Upon its synthesis after a primary pathogen infection, it stimulates the expression of the AZELAIC ACID INDUCED1 (AZI1) gene.[10][11] Both AzA and the AZI1 protein are transported systemically through the plant's vascular system to prime distal tissues.[10][11] This priming leads to a faster and stronger accumulation of salicylic acid (SA), a primary defense hormone, upon a secondary infection.[16]

Natural Occurrence and Biosynthesis in Humans

In humans, azelaic acid is a physiological dicarboxylic acid. It is synthesized endogenously via the omega (ω)-oxidation of longer-chain monocarboxylic fatty acids.[6][7] It is also a metabolic by-product of the yeast Malassezia furfur (also known as Pityrosporum ovale), which is part of the normal human skin microbiome.[1][5][7] This yeast can degrade unsaturated fatty acids in sebum to produce dicarboxylic acids, including azelaic acid.[7]

Physiological Roles and Mechanisms of Action: While present in small amounts physiologically, azelaic acid exhibits several therapeutic actions when applied topically.[6] Its mechanisms include:

-

Anti-inflammatory: Azelaic acid reduces inflammation by scavenging free radicals and activating the peroxisome proliferator-activated receptor gamma (PPARγ).[17][18] Activation of PPARγ inhibits the nuclear factor-kappa B (NF-κB) pathway, reducing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[7][18]

-

Antibacterial: It shows bactericidal effects against both aerobic and anaerobic bacteria, including Propionibacterium acnes, by inhibiting microbial protein synthesis.[5][17]

-

Keratolytic and Comedolytic: It normalizes the keratinization process in the epidermis, helping to keep pores clear.[5][17]

-

Antimelanogenic: It inhibits tyrosinase, a key enzyme in melanin production, making it effective for treating hyperpigmentation disorders.[1][17]

Quantitative Data in Humans: Physiological levels of azelaic acid are generally low but can be detected in various biological fluids.

| Biological Matrix | Condition | Analytical Method | Azelaic Acid Concentration | Reference |

| Human Plasma | Healthy Individuals | GC-MS | Detectable | [19][20] |

| Human Plasma | Healthy Volunteers | RP-HPLC | Plasma levels range from 20-80 ng/mL | [21] |

| Human Urine | Healthy Individuals | Not Specified | Physiological Component | [6][7] |

Human Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of azelaic acid are crucial to its efficacy in treating skin conditions like rosacea and acne. It modulates the innate immune response in the skin by reducing oxidative stress and downregulating inflammatory cascades.

Experimental Protocols

Accurate quantification of azelaic acid from complex biological matrices is essential for research and development. The following sections detail common methodologies.

Protocol 1: Extraction and Quantification of Azelaic Acid from Wheat

This protocol describes a green extraction method followed by HPLC-MS analysis, adapted from studies on Triticum durum.[13][14][15][22]

Methodology:

-

Sample Preparation: Whole wheat grains are ground into a fine, homogenous powder.

-

Extraction (Ultrasound-Assisted):

-

Suspend 10 g of powdered wheat in 100 mL of an extraction solvent (e.g., 70% ethanol in water).

-

Place the suspension in an ultrasonic bath and sonicate for a defined period (e.g., 30 minutes) at a controlled temperature.

-

Centrifuge the mixture to pellet the solid material.

-

Collect the supernatant. The extraction may be repeated on the pellet to improve yield.

-

-

Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

-

Analysis (HPLC-MS):

-

Inject the filtered extract into an HPLC system coupled with a mass spectrometer (e.g., triple quadrupole).

-

Chromatographic Conditions: Use a C18 reversed-phase column with a gradient elution profile (e.g., water with 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B).

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for azelaic acid.

-

-

Quantification: Create a calibration curve using certified standards of azelaic acid. Calculate the concentration in the sample by comparing its peak area to the calibration curve. The limit of detection (LOD) and limit of quantification (LOQ) for this method have been reported as 0.18 µg/mL and 0.54 µg/mL, respectively.[22]

Protocol 2: Determination of Azelaic Acid in Human Plasma

This protocol outlines a typical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for quantifying azelaic acid in pharmaceutical preparations, which can be adapted for plasma after appropriate sample cleanup (e.g., protein precipitation followed by solid-phase extraction).[20][23][24]

Methodology:

-

Sample Preparation (Plasma):

-

To a known volume of plasma, add a protein precipitation agent (e.g., acetonitrile).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Pass the supernatant through a solid-phase extraction (SPE) cartridge to clean up the sample and concentrate the analyte.

-

Elute the azelaic acid from the SPE cartridge and evaporate the solvent.

-

Reconstitute the residue in the mobile phase.

-

-

Analysis (RP-HPLC with UV Detection):

-

Chromatographic System: Utilize an HPLC system with a UV detector.

-

Stationary Phase: Kromasil 100-5C18 column (250 × 4.6 mm; 5 µm particle size).[20][23]

-

Mobile Phase: An isocratic mixture of 75 volumes of sodium dihydrogen orthophosphate buffer (50 mM, pH 3.5) and 25 volumes of acetonitrile.[20][23]

-

Detection: Monitor the eluent at a low wavelength, typically around 206-210 nm.[24]

-

-

Quantification:

-

Generate a calibration curve with known concentrations of azelaic acid standard (linearity typically observed in the range of 5-400 µg/mL).[20][23]

-

Determine the concentration of azelaic acid in the prepared sample based on the peak area and the linear regression equation from the calibration curve.[23]

-

Note: For enhanced sensitivity and specificity, especially at endogenous levels, derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS) is often preferred.[19][20][25]

References

- 1. Azelaic acid - Wikipedia [en.wikipedia.org]

- 2. Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers [mdpi.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. The multiple uses of azelaic acid in dermatology: mechanism of action, preparations, and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Azelaic Acid: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Research progress of azelaic acid in plants-SciEngine [sciengine.com]

- 9. sciencefeatured.com [sciencefeatured.com]

- 10. Lipid peroxidation and stress-induced signalling molecules in systemic resistance mediated by azelaic acid/AZELAIC ACID INDUCED1: signal initiation and propagation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lipid peroxidation and stress-induced signalling molecules in systemic resistance mediated by azelaic acid/AZELAIC ACID INDUCED1: signal initiation and propagation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Extraction and Quantification of Azelaic Acid from Different Wheat Samples (Triticum durum Desf.) and Evaluation of Their Antimicrobial and Antioxidant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Similar, but different: structurally related azelaic acid and hexanoic acid trigger differential metabolomic and transcriptomic responses in tobacco cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dermnetnz.org [dermnetnz.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. plantarchives.org [plantarchives.org]

- 22. Extraction and Quantification of Azelaic Acid from Different Wheat Samples (Triticum durum Desf.) and Evaluation of Their Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ijpsonline.com [ijpsonline.com]

- 24. ijpsonline.com [ijpsonline.com]

- 25. pubs.acs.org [pubs.acs.org]

The Multifaceted Mechanisms of Azelaic Acid in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azelaic acid (AzA), a naturally occurring nine-carbon dicarboxylic acid, has demonstrated significant therapeutic efficacy in a range of dermatological conditions, including acne vulgaris, rosacea, and hyperpigmentary disorders.[1] Its clinical utility is underpinned by a diverse and complex mechanism of action that encompasses anti-inflammatory, antibacterial, anti-keratinizing, and anti-melanogenic properties. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms through which azelaic acid exerts its effects on biological systems. We delve into its direct enzymatic inhibition, modulation of critical signaling pathways, and impact on cellular processes, presenting quantitative data, detailed experimental protocols for key assays, and visual representations of its modes of action to support further research and drug development.

Introduction

Azelaic acid is a saturated dicarboxylic acid found in grains like wheat, rye, and barley, and is also produced by the yeast Malassezia furfur, a commensal organism on human skin.[1] Its therapeutic journey began with the observation of its depigmenting effects, leading to its investigation for hyperpigmentary disorders.[1] Subsequent research has unveiled a broader spectrum of activity, establishing it as a versatile agent in dermatology. This guide will systematically explore the core mechanisms of azelaic acid's action.

Direct Enzymatic Inhibition

Azelaic acid functions as a competitive inhibitor of several key enzymes involved in various cutaneous pathophysiological processes. This direct enzymatic inhibition is a cornerstone of its therapeutic effects.

Inhibition of Tyrosinase

A primary mechanism for its use in treating hyperpigmentation is the competitive inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1] Azelaic acid competes with the substrate L-tyrosine for the α-carboxylate binding site on the enzyme.[2]

Inhibition of Mitochondrial Enzymes and Thioredoxin Reductase

Azelaic acid exhibits inhibitory effects on enzymes within the mitochondrial respiratory chain and the thioredoxin reductase system.[3][4] It acts as a reversible competitive inhibitor of thioredoxin reductase, an enzyme crucial for DNA synthesis and cellular redox balance.[5] This inhibition of thioredoxin reductase is pH-dependent.[5]

Inhibition of 5-α-Reductase

Azelaic acid is a potent inhibitor of 5-α-reductase, the enzyme that converts testosterone to the more potent androgen, dihydrotestosterone (DHT).[6][7] This anti-androgenic action contributes to its efficacy in acne treatment. Inhibition is detectable at concentrations as low as 0.2 mmol/L and is complete at 3 mmol/L.[6][7]

Quantitative Data on Enzymatic Inhibition and Antimicrobial Activity

The following tables summarize the quantitative data available for the inhibitory and antimicrobial effects of azelaic acid.

| Enzyme | Inhibition Type | Substrate | Ki Value (M) | IC50 Value (mM) | Reference(s) |

| Tyrosinase | Competitive | L-Tyrosine | 2.73 x 10⁻³ | Not specified | [2] |

| Thioredoxin Reductase | Competitive | Not specified | 1.25 x 10⁻⁵ | Not specified | [2] |

| 5-α-Reductase | Not specified | Testosterone | Not specified | Not specified | [6][7] |

Table 1: Enzyme Inhibition Data for Azelaic Acid.

| Microorganism | Assay Type | MIC Value (µg/mL) | MBC Value (µg/mL) | Reference(s) |

| Cutibacterium acnes | Broth Dilution | 250 | 500 | [8] |

| Cutibacterium acnes (ethosomal cream) | Broth Dilution | 250 | 250 | [8] |

Table 2: Antimicrobial Activity of Azelaic Acid.

Modulation of Cellular Signaling Pathways

Azelaic acid exerts profound anti-inflammatory effects by modulating key signaling cascades in keratinocytes, particularly in response to inflammatory stimuli like UVB radiation.

Inhibition of NF-κB and MAPK Signaling

UVB radiation is a known activator of the pro-inflammatory transcription factor NF-κB and the p38 mitogen-activated protein kinase (MAPK) pathway in keratinocytes.[9][10] Azelaic acid, at a concentration of 20 mM, has been shown to suppress UVB-induced inflammation by significantly reducing the nuclear translocation of the NF-κB p65 subunit and inhibiting the phosphorylation of p38 MAPK.[6][10] This leads to a downstream reduction in the expression and secretion of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α.[6][10]

Activation of PPARγ

A key mechanism underlying the anti-inflammatory action of azelaic acid is the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ).[5][10] PPARγ is a nuclear receptor that plays a crucial role in the control of inflammation.[10] Azelaic acid induces PPARγ mRNA expression and its transcriptional activity.[10] Activated PPARγ can then repress NF-κB activation by physically interacting with its p50 and p65 subunits, preventing their translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[5] The anti-inflammatory effects of azelaic acid can be abrogated by PPARγ antagonists.[10]

Effects on Cellular Processes

Beyond enzymatic inhibition and signaling modulation, azelaic acid influences fundamental cellular processes, including keratinization, microbial growth, and melanocyte activity.

Anti-keratinizing Effects

Azelaic acid normalizes the process of keratinocyte differentiation, which is often dysregulated in acne. It reduces the thickness of the stratum corneum and decreases the number and size of keratohyalin granules.[1] This is achieved in part by reducing the synthesis of filaggrin, a key protein in the formation of the cornified envelope.[1] Azelaic acid has an antiproliferative effect on keratinocytes, with a 50% inhibitory concentration for DNA synthesis reported at 20 mM.[11] This effect is associated with mitochondrial damage and dilation of the rough endoplasmic reticulum.[11]

Antimicrobial Action

Azelaic acid exhibits broad-spectrum antimicrobial activity against various cutaneous microorganisms, including Cutibacterium acnes and Staphylococcus epidermidis.[4] Its bacteriostatic and bactericidal effects are concentration and pH-dependent. One of the proposed mechanisms is the disruption of the bacterial intracellular pH.[12] Furthermore, by inhibiting bacterial thioredoxin reductase, it interferes with bacterial DNA synthesis.[4]

Anti-melanogenic Effects

Azelaic acid's ability to lighten hyperpigmentation stems from its selective cytotoxic and anti-proliferative effects on hyperactive and abnormal melanocytes, with minimal impact on normal skin pigmentation.[1] It disrupts mitochondrial respiration and inhibits DNA synthesis in these cells.[1] This is complemented by its direct competitive inhibition of tyrosinase.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of azelaic acid's mechanism of action.

In Vitro Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

This assay measures the ability of a compound to inhibit the activity of mushroom tyrosinase using L-DOPA as a substrate.

-

Reagents:

-

50 mM Sodium Phosphate Buffer (pH 6.8)

-

Mushroom Tyrosinase (e.g., Sigma-Aldrich, T3824), 1000 units/mL stock solution in cold phosphate buffer.

-

10 mM L-DOPA solution in phosphate buffer (prepare fresh and protect from light).

-

Azelaic acid stock solution in a suitable solvent (e.g., DMSO), with serial dilutions.

-

-

Procedure:

-

In a 96-well microplate, add 20 µL of various concentrations of azelaic acid solution. For the control, add 20 µL of the solvent.

-

Add 140 µL of 10 mM L-DOPA solution to each well.

-

Add 20 µL of phosphate buffer to the blank wells and 20 µL of mushroom tyrosinase solution to the sample and control wells.

-

Incubate the plate at 25°C for 10 minutes.

-

Measure the absorbance at 475 nm using a microplate reader.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against C. acnes

This broth microdilution method determines the lowest concentration of azelaic acid that inhibits visible growth (MIC) and the lowest concentration that kills the bacteria (MBC).

-

Materials:

-

Cutibacterium acnes (e.g., ATCC 6919)

-

Reinforced Clostridial Medium (RCM) or other suitable broth.

-

Azelaic acid stock solution.

-

96-well microplates.

-

Anaerobic incubation system (e.g., anaerobic jar with gas-generating sachets).

-

-

Procedure:

-

Prepare serial two-fold dilutions of azelaic acid in the broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of C. acnes to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (bacteria, no drug) and a negative control (broth only).

-

Incubate the plate under anaerobic conditions at 37°C for 48-72 hours.

-

The MIC is the lowest concentration of azelaic acid with no visible bacterial growth.

-

To determine the MBC, subculture 10 µL from each well showing no growth onto an agar plate.

-

Incubate the agar plates anaerobically at 37°C for 48-72 hours.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

-

Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA

This assay utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS in cultured cells (e.g., human keratinocytes).

-

Reagents:

-

DCFH-DA (10 mM stock solution in DMSO).

-

Appropriate cell culture medium (e.g., DMEM).

-

Phosphate-buffered saline (PBS).

-

ROS-inducing agent (e.g., H₂O₂) as a positive control.

-

Azelaic acid solution.

-

-

Procedure:

-

Seed keratinocytes in a 24-well plate and allow them to adhere.

-

Treat the cells with azelaic acid at the desired concentrations for a specified time.

-

Induce ROS production (e.g., by adding H₂O₂ or exposing to UVB). Include untreated and vehicle-treated controls.

-

Remove the medium and wash the cells once with warm medium.

-

Incubate the cells with 10 µM DCFH-DA working solution in warm medium for 30 minutes at 37°C, protected from light.

-

Remove the DCFH-DA solution and wash the cells twice with PBS.

-

Add 500 µL of PBS to each well.

-

Visualize the green fluorescence (oxidized DCF) using a fluorescence microscope (excitation ~485 nm, emission ~530 nm).

-

Quantify the fluorescence intensity using a microplate reader. Normalize the fluorescence values to the protein concentration in each well.

-

-

Troubleshooting:

Keratinocyte Differentiation Assay using the "Calcium Switch" Method

This method induces the differentiation of cultured primary human keratinocytes by increasing the calcium concentration in the culture medium.

-

Materials:

-

Primary human keratinocytes.

-

Keratinocyte growth medium (KGM) with low calcium (e.g., 0.07 mM).

-

KGM with high calcium (e.g., 1.2 mM).

-

Antibodies for differentiation markers (e.g., anti-Keratin 1, anti-Involucrin) for analysis by immunofluorescence or flow cytometry.

-

-

Procedure:

-

Culture primary human keratinocytes in low calcium KGM until they reach approximately 80% confluency.

-

To induce differentiation, switch the medium to high calcium KGM. Maintain a control group in low calcium medium.

-

Culture the cells for 24-72 hours.

-

Assess differentiation by:

-

Morphological changes: Observe for increased cell-cell adhesion and stratification.

-

Immunofluorescence: Fix and permeabilize the cells, then stain with primary antibodies against differentiation markers (e.g., Keratin 1, Involucrin), followed by fluorescently labeled secondary antibodies. Visualize using a fluorescence microscope.

-

Flow Cytometry: Harvest the cells, fix, and permeabilize. Stain with fluorescently labeled primary antibodies against differentiation markers. Analyze the percentage of positive cells using a flow cytometer.[1][15]

-

-

Conclusion

The therapeutic efficacy of azelaic acid in various dermatological conditions is a direct consequence of its multifaceted mechanism of action. It operates through direct enzymatic inhibition, modulation of critical inflammatory signaling pathways, and regulation of fundamental cellular processes. Its ability to competitively inhibit tyrosinase, thioredoxin reductase, and 5-α-reductase, coupled with its capacity to suppress the NF-κB and p38 MAPK pathways via PPARγ activation, highlights its pleiotropic nature. Furthermore, its anti-keratinizing and antimicrobial effects contribute significantly to its clinical utility. This in-depth technical guide provides a comprehensive resource for researchers and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of its mechanisms to facilitate further investigation and the development of novel therapeutic applications for this versatile dicarboxylic acid.

References

- 1. Keratinocyte Differentiation by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Improving the dichloro-dihydro-fluorescein (DCFH) assay for the assessment of intracellular reactive oxygen species formation by nanomaterials [repository.tno.nl]

- 3. Azelaic acid--biochemistry and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of Azelaic Acid on Psoriasis Progression Investigated Based on Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (AKT) Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Azelaic Acid in Dermatology: A Review of Its Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of 5 alpha-reductase activity in human skin by zinc and azelaic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Azelaic Acid: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flow Cytometry of Human Primary Epidermal and Follicular Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Azelaic acid modulates the inflammatory response in normal human keratinocytes through PPARgamma activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medicaljournalssweden.se [medicaljournalssweden.se]

- 12. Frontiers | NF-κB/p65 Competes With Peroxisome Proliferator-Activated Receptor Gamma for Transient Receptor Potential Channel 6 in Hypoxia-Induced Human Pulmonary Arterial Smooth Muscle Cells [frontiersin.org]

- 13. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. List of 5α-reductase inhibitors - Wikipedia [en.wikipedia.org]

- 15. Keratinocyte Differentiation by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

Overview of azelaic acid's therapeutic applications in dermatology.

An In-Depth Technical Guide to the Therapeutic Applications of Azelaic Acid in Dermatology

Introduction

Azelaic acid (AzA) is a naturally occurring, nine-carbon saturated dicarboxylic acid found in grains like wheat, rye, and barley and is also produced by the yeast Malassezia furfur, a normal component of the human skin flora.[1] Its therapeutic utility in dermatology stems from a diverse range of pharmacological activities, including anti-inflammatory, antimicrobial, anti-keratinizing, and anti-melanogenic properties.[2] Initially recognized for its effects on hyperpigmentation, its applications have expanded to include first-line and alternative treatments for acne vulgaris and papulopustular rosacea.[3] Formulations are typically available as 15% to 20% gels and creams for topical application.[4][5] This guide provides a detailed overview of the molecular mechanisms, clinical efficacy, and key experimental methodologies related to azelaic acid's use in dermatology, targeted at researchers and drug development professionals.

Pharmacodynamics and Mechanisms of Action

Azelaic acid's efficacy across a spectrum of dermatological conditions is attributable to its multifactorial mechanism of action, targeting key pathogenic factors in acne, rosacea, and hyperpigmentation disorders.

Anti-inflammatory Effects

Azelaic acid exerts significant anti-inflammatory activity by modulating several key pathways. It is known to scavenge reactive oxygen species (ROS), thereby reducing oxidative stress and tissue damage at sites of inflammation.[4][6] Mechanistically, AzA activates the peroxisome proliferator-activated receptor-gamma (PPARγ).[7][8] PPARγ activation interferes with pro-inflammatory transcription factors, including nuclear factor-kappa B (NF-κB).[7] AzA has been shown to inhibit the translocation of the NF-κB p65 subunit to the nucleus and reduce the phosphorylation of p38 MAPK, leading to suppressed production and secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in keratinocytes.[1][2][7] This mechanism is central to its efficacy in treating inflammatory conditions like rosacea and acne.[7][8]

Antimicrobial Effects

Azelaic acid demonstrates broad-spectrum antimicrobial activity against aerobic and anaerobic bacteria, including key dermatological pathogens like Cutibacterium acnes (formerly Propionibacterium acnes) and Staphylococcus epidermidis.[3][6] Its mechanism involves the inhibition of microbial cellular protein synthesis.[1][9] Studies have shown that protein synthesis in C. acnes is significantly more sensitive to AzA than DNA or RNA synthesis.[10][11] AzA is actively transported into bacterial cells, and its bactericidal activity is enhanced at a lower pH.[3][10] A key advantage of azelaic acid is that it does not appear to induce bacterial resistance, making it suitable for long-term therapy.[9]

| Parameter | Organism | Value | Reference |

| 50% Protein Synthesis Inhibition | Cutibacterium acnes | 313 µM | [10][11] |

| 50% DNA Synthesis Inhibition | Cutibacterium acnes | 3639 µM | [10][11] |

| 50% RNA Synthesis Inhibition | Cutibacterium acnes | 9226 µM | [10][11] |

| Growth Inhibition (in defined medium) | Cutibacterium acnes | 100 µM | [10][11] |

| Minimum Bactericidal Conc. (MBC) | Cutibacterium acnes | 500 µg/mL | [12] |

| Minimum Inhibitory Conc. (MIC) | Cutibacterium acnes | 250 µg/mL | [12] |

Table 1: Quantitative Antimicrobial Activity of Azelaic Acid against C. acnes.

Anti-keratinizing Effects

A primary factor in the formation of comedones in acne is the abnormal proliferation and differentiation of follicular keratinocytes (hyperkeratinization).[13] Azelaic acid normalizes this process by exerting a reversible, antiproliferative cytostatic effect on keratinocytes.[13][14] It reduces the thickness of the stratum corneum and decreases the synthesis of keratin precursor proteins, such as filaggrin.[1][15] Electron microscopy studies have revealed that AzA treatment leads to a reduction in the number and size of keratohyalin granules and tonofilament bundles in epidermal layers.[15][16] This comedolytic activity helps to keep pores clear and prevent the formation of new acne lesions.

Anti-melanogenic Effects

Azelaic acid is an effective treatment for hyperpigmentation disorders, such as melasma and post-inflammatory hyperpigmentation (PIH).[4] Its primary mechanism is the competitive inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.[2][4][17] AzA's inhibitory action appears selective for hyperactive and abnormal melanocytes, with minimal effect on normally pigmented skin.[10][18] In addition to tyrosinase inhibition, AzA also inhibits mitochondrial oxidoreductases and DNA synthesis in these abnormal cells, leading to a cytotoxic effect that further reduces pigmentation.[2][14]

Therapeutic Applications and Clinical Efficacy

Azelaic acid is approved for the treatment of papulopustular rosacea (15% gel) and acne vulgaris (20% cream), with strong evidence also supporting its off-label use for hyperpigmentation.[3]

Acne Vulgaris

AzA is effective for both inflammatory and non-inflammatory acne lesions.[5] Its efficacy is comparable to standard therapies such as topical retinoids, benzoyl peroxide, and topical antibiotics.[5]

| Study Design | AzA Formulation | Duration | Key Efficacy Outcomes | Comparator | Reference |

| Double-blind, randomized | 20% Gel | 45 days | 60.6% reduction in total lesions (vs. 19.9% for placebo, P=0.002); 65.2% reduction in ASI (vs. 21.3% for placebo, P=0.001) | Placebo Gel | |